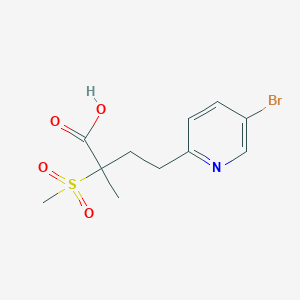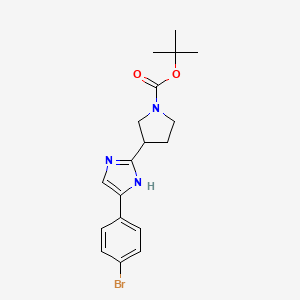
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound featuring an imidazole ring substituted with a bromophenyl group and a pyrrolidine carboxylic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow chemistry and the use of automated reactors could be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Suzuki-Miyaura coupling typically involves palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .
Scientific Research Applications
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The bromophenyl group can enhance the compound’s binding affinity to its target by providing additional hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: A simpler imidazole derivative with similar reactivity.
Pyrrolidine-1-carboxylic acid tert-butyl ester: Shares the pyrrolidine and ester functionalities.
Phenylimidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromophenyl group and the imidazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H22BrN3O2 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
tert-butyl 3-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-9-8-13(11-22)16-20-10-15(21-16)12-4-6-14(19)7-5-12/h4-7,10,13H,8-9,11H2,1-3H3,(H,20,21) |
InChI Key |
CJPYDXVHQGVTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
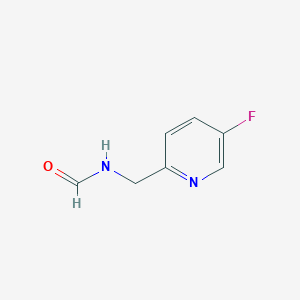
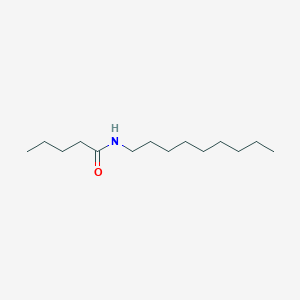
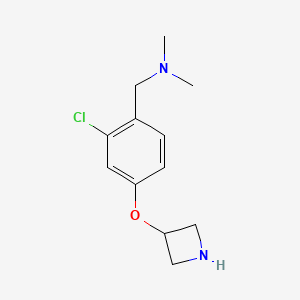
![3-Iodo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8347584.png)
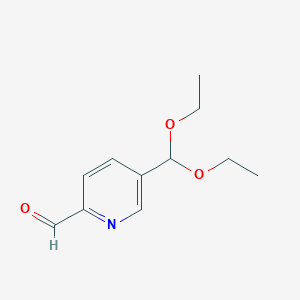

![N-[6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-yl]-2-furamide](/img/structure/B8347603.png)
![1-[2-[4-[(Methylsulfonyl)amino]phenyl]ethyl]-1H-imidazole](/img/structure/B8347609.png)
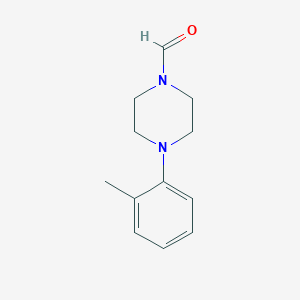
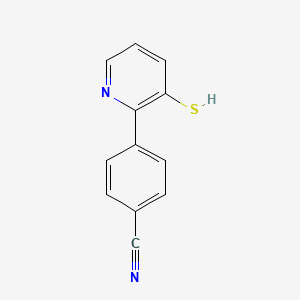
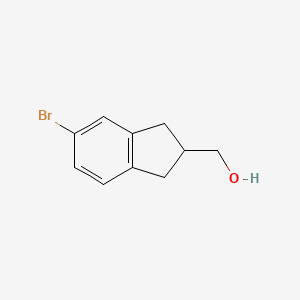
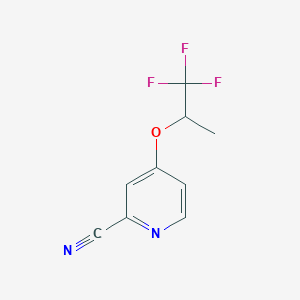
![1-[(2S)-1-hydroxypentan-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B8347645.png)
